3-Bromo-4-methyl-2-oxopentanoic acid
Description
Contextualizing Alpha-Keto Acids and Halogenated Derivatives in Contemporary Organic Synthesis
Alpha-keto acids, also known as α-keto acids or 2-oxoacids, are a significant class of organic compounds characterized by a ketone functional group adjacent to a carboxylic acid. wikipedia.org These molecules are not only pivotal intermediates in various metabolic pathways, such as the Krebs cycle and glycolysis, but also serve as versatile building blocks in modern organic synthesis. wikipedia.orgfiveable.me Their unique structure, containing both a keto and a carboxylic acid group, allows them to participate in a wide array of chemical reactions including esterification, nucleophilic additions, and reductions. mdpi.com This reactivity makes them valuable precursors for synthesizing a diverse range of compounds, including pharmaceuticals and agrochemicals. mdpi.com
The introduction of a halogen atom, such as bromine, into the alpha position of a carbonyl compound significantly alters its chemical reactivity, making it more susceptible to further transformations. fiveable.me This process, known as alpha-halogenation, enhances the electrophilicity of the alpha-carbon, making it a prime target for nucleophilic attack. fiveable.melibretexts.org Halogenated alpha-keto acids, therefore, represent a specialized subclass of alpha-keto acids with enhanced synthetic potential. They are valuable intermediates in the synthesis of complex molecules, including modified amino acids and heterocyclic compounds. fiveable.me The presence of the halogen can facilitate a variety of substitution and elimination reactions, expanding the synthetic utility of the alpha-keto acid scaffold. jove.com
Structural Elucidation and Chemical Classification of 3-Bromo-4-methyl-2-oxopentanoic Acid
This compound is a specific halogenated alpha-keto acid. nih.gov Its structure features a five-carbon pentanoic acid backbone. A ketone group is located at the second carbon (C2), classifying it as an alpha-keto acid. A bromine atom is attached to the third carbon (C3), and a methyl group is branched at the fourth carbon (C4). This unique arrangement of functional groups—a carboxylic acid, a ketone, a bromine atom, and a branched alkyl chain—defines its chemical properties and reactivity.
Below is a table summarizing the key chemical identifiers and properties of this compound. nih.gov
| Property | Value |
| Molecular Formula | C6H9BrO3 |
| Molecular Weight | 209.04 g/mol |
| IUPAC Name | This compound |
| CAS Number | 90012-67-2 |
| Canonical SMILES | CC(C)C(C(=O)C(=O)O)Br |
Overview of Research Trajectories for this compound and Analogous Branched-Chain Alpha-Keto Acids
While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for analogous branched-chain alpha-keto acids (BCKAs) are well-established, particularly in the context of biochemistry and metabolic studies. nih.govresearchgate.net BCKAs are derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine. nih.gov
Research in this area often focuses on the role of BCKAs and the enzymes involved in their metabolism, such as the branched-chain alpha-keto acid dehydrogenase complex (BCKDH), in various physiological and pathological states. science.govyoutube.com For instance, elevated levels of BCAAs and their corresponding BCKAs have been associated with metabolic disorders like insulin (B600854) resistance and type 2 diabetes. nih.govresearchgate.net Dysregulation of BCKA metabolism is also implicated in certain genetic disorders, such as Maple Syrup Urine Disease. nih.gov
From a synthetic chemistry perspective, the research trajectory for a compound like this compound would likely involve its use as a specialized building block. The presence of the bromine atom at the C3 position, adjacent to both the keto group and the branched methyl group, offers unique stereochemical and electronic properties that could be exploited in the synthesis of novel, non-proteinogenic amino acids or complex heterocyclic structures. Its branched nature could also be leveraged to introduce steric bulk in a controlled manner in the design of new bioactive molecules. Further research could explore its reactivity in various organic transformations and its potential as a precursor for new chemical entities with interesting biological activities.
Structure
3D Structure
Properties
CAS No. |
90012-67-2 |
|---|---|
Molecular Formula |
C6H9BrO3 |
Molecular Weight |
209.04 g/mol |
IUPAC Name |
3-bromo-4-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H9BrO3/c1-3(2)4(7)5(8)6(9)10/h3-4H,1-2H3,(H,9,10) |
InChI Key |
XZEPWSBONBFPLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)C(=O)O)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 3 Bromo 4 Methyl 2 Oxopentanoic Acid
Reactivity Profiles of the Alpha-Bromo-Alpha-Keto Acid Functionality
The core of 3-bromo-4-methyl-2-oxopentanoic acid's reactivity lies in the alpha-bromo-alpha-keto acid moiety. The electron-withdrawing nature of the adjacent carbonyl and carboxyl groups significantly influences the properties of the carbon-bromine bond and the acidity of the alpha-hydrogen.
The bromine atom at the C3 position is highly susceptible to nucleophilic attack, primarily through an S_N2 mechanism. jove.com The presence of the adjacent carbonyl group enhances the electrophilicity of the alpha-carbon, making it a prime target for nucleophiles. libretexts.org This reactivity is significantly greater than that of a typical secondary alkyl bromide due to the stabilization of the transition state by the neighboring carbonyl group. libretexts.orgyoutube.com
A wide array of nucleophiles can displace the bromide ion, leading to the formation of various alpha-substituted derivatives. However, the choice of nucleophile is crucial; strongly basic nucleophiles can favor elimination reactions or act on other parts of the molecule, such as the alpha-hydrogen. jove.com For instance, reactions with amines, thiols, and carboxylates proceed efficiently to yield alpha-amino, alpha-thio, and alpha-acyloxy acids, respectively. The reaction of α-bromo carboxylic acids with an aqueous base followed by acidification can produce α-hydroxy carboxylic acids. libretexts.org Similarly, reaction with excess ammonia (B1221849) can yield α-amino acids. libretexts.org
| Nucleophile | Product | Reaction Type |
|---|---|---|
| Ammonia (NH₃) | 3-Amino-4-methyl-2-oxopentanoic acid | Amination |
| Hydroxide (OH⁻), then H₃O⁺ | 3-Hydroxy-4-methyl-2-oxopentanoic acid | Hydroxylation |
| Thiolate (RS⁻) | 3-(Alkylthio)-4-methyl-2-oxopentanoic acid | Thioalkylation |
| Cyanide (CN⁻) | 3-Cyano-4-methyl-2-oxopentanoic acid | Cyanation |
| Azide (N₃⁻) | 3-Azido-4-methyl-2-oxopentanoic acid | Azidation |
The carbonyl carbon (C2) in the alpha-keto group is electrophilic due to the polarization of the carbon-oxygen double bond. ncert.nic.in This allows for nucleophilic addition reactions, a characteristic transformation of ketones. ncert.nic.inmdpi.com Nucleophiles attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. ncert.nic.in This intermediate can then be protonated to yield an alcohol.
Common nucleophiles for this transformation include organometallic reagents (like Grignard reagents) and hydride donors. The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon. ncert.nic.in These reactions are fundamental in constructing more complex molecular architectures from the alpha-keto acid scaffold.
| Reagent | Intermediate | Final Product (after workup) |
|---|---|---|
| Grignard Reagent (R-MgBr) | Magnesium alkoxide | 2-Alkyl-2-hydroxy-3-bromo-4-methylpentanoic acid |
| Organolithium (R-Li) | Lithium alkoxide | 2-Alkyl-2-hydroxy-3-bromo-4-methylpentanoic acid |
| Sodium borohydride (B1222165) (NaBH₄) | Alkoxyborate | 3-Bromo-2-hydroxy-4-methylpentanoic acid |
| Ammonia derivatives (H₂N-Z) | - | Imines or related compounds |
Like other carbonyl compounds with alpha-hydrogens, this compound can undergo keto-enol tautomerism. libretexts.orgbyjus.com This process, which can be catalyzed by either acid or base, involves the formation of an enol isomer, characterized by a carbon-carbon double bond and a hydroxyl group. masterorganicchemistry.com The acidity of the alpha-hydrogen (at C3) is significantly increased by the electron-withdrawing effects of both the adjacent ketone and carboxylic acid groups. ncert.nic.inlibretexts.org
Under basic conditions, deprotonation of the alpha-carbon yields a resonance-stabilized enolate anion. libretexts.orgmasterorganicchemistry.com This enolate is a potent nucleophile and can react with various electrophiles at the alpha-carbon. masterorganicchemistry.comwikipedia.org This reactivity is central to forming new carbon-carbon bonds at the C3 position. However, the presence of the bromine atom at the same position complicates this chemistry, as the enolate can also be an intermediate in elimination reactions to form an α,β-unsaturated keto acid.
Under acidic conditions, the carbonyl oxygen is protonated, facilitating the removal of the alpha-hydrogen to form a neutral enol intermediate. libretexts.orgmasterorganicchemistry.com This enol is also nucleophilic, though less so than the enolate, and can react with strong electrophiles. wikipedia.org
| Conditions | Intermediate | Potential Subsequent Reaction |
|---|---|---|
| Acid (H⁺) | Enol | Reaction with electrophiles (e.g., further halogenation) |
| Base (e.g., RO⁻) | Enolate | Reaction with electrophiles (e.g., alkyl halides) |
| Base (e.g., Pyridine, heat) | Enolate | Elimination of HBr to form 4-methyl-2-oxo-3-pentenoic acid |
Oxidative and Reductive Transformations of this compound
The oxidation and reduction of this compound can be directed at either the ketone or the carboxylic acid functionality, depending on the reagents and conditions employed.
Alpha-keto acids are susceptible to oxidative decarboxylation, a process where the carboxylic acid group is removed as carbon dioxide. acs.orgnih.gov This transformation can be initiated by various oxidizing agents. The reaction mechanism often involves the formation of an acyl radical precursor which then loses CO₂. acs.org The presence of the alpha-keto group facilitates this decarboxylation. For instance, treatment with oxidants like potassium permanganate (B83412) or selenium dioxide, though harsh, can lead to the cleavage of the C1-C2 bond. mdpi.com In biological systems, the oxidative catabolism of α-keto acids is a key metabolic process. nih.gov
The ketone group at C2 can be selectively reduced to a secondary alcohol, yielding a 3-bromo-2-hydroxy-4-methylpentanoic acid. This transformation is a common and useful reaction of α-keto acids. mdpi.com A variety of reducing agents can accomplish this, with selectivity depending on the reagent's reactivity.
Hydride reagents are commonly employed for this purpose. For example, sodium borohydride (NaBH₄) is a mild reducing agent capable of reducing ketones without affecting the carboxylic acid. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the carboxylic acid. Catalytic hydrogenation can also be employed. This reduction introduces a new chiral center at the C2 position, potentially leading to a mixture of diastereomers. Specific enzyme-catalyzed reductions can provide high stereoselectivity, yielding optically active α-hydroxy acids. researchgate.netacs.org
| Reducing Agent | Product | Selectivity Notes |
|---|---|---|
| Sodium borohydride (NaBH₄) | 3-Bromo-2-hydroxy-4-methylpentanoic acid | Selective for the ketone over the carboxylic acid. |
| Lithium aluminum hydride (LiAlH₄) | 3-Bromo-4-methylpentane-1,2-diol | Reduces both ketone and carboxylic acid. |
| Catalytic Hydrogenation (H₂, Pd/C) | 3-Bromo-2-hydroxy-4-methylpentanoic acid | Can be selective under controlled conditions. |
| L-Lactate Dehydrogenase | (S)-3-Bromo-2-hydroxy-4-methylpentanoic acid | Enzymatic reduction, often highly stereoselective. researchgate.net |
Decarboxylation Pathways and Intermediates
Alpha-keto acids are known to undergo decarboxylation, a reaction involving the loss of carbon dioxide, often facilitated by heat or specific reagents. nih.gov For this compound, the presence of an electron-withdrawing bromine atom on the carbon adjacent to the carbonyl group can influence the stability of intermediates and thus the reaction pathway.
One plausible pathway for the decarboxylation of this compound involves the formation of an enol intermediate. Upon heating, the carboxylic acid group can participate in a cyclic transition state, leading to the elimination of CO2 and the formation of an enol. This enol would then tautomerize to the more stable keto form, yielding 3-bromo-4-methyl-2-pentanone.
A proposed mechanism for this transformation is as follows:
The carboxylic acid proton is transferred to the keto-carbonyl oxygen.
A concerted electronic rearrangement occurs, leading to the cleavage of the C-C bond between the carboxyl group and the alpha-carbon, releasing carbon dioxide.
This process results in the formation of a transient enol intermediate, 1-bromo-2-methyl-1-propen-1-ol.
The enol intermediate rapidly tautomerizes to the corresponding ketone, 3-bromo-4-methyl-2-pentanone.
The stability of the intermediates and the reaction conditions would be critical in determining the efficiency of this pathway. The electron-withdrawing nature of the bromine atom could potentially stabilize the enol intermediate to some extent.
| Step | Description | Intermediate/Product |
| 1 | Proton Transfer | Protonated keto-carbonyl |
| 2 | Decarboxylation | Enol intermediate + CO2 |
| 3 | Tautomerization | 3-bromo-4-methyl-2-pentanone |
It is important to note that alternative decarboxylation mechanisms, potentially involving radical intermediates or occurring under different reaction conditions (e.g., oxidative decarboxylation), could also be possible but are less commonly observed for simple α-keto acids under thermal conditions.
Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazines, Amines)
The carbonyl group of this compound is susceptible to nucleophilic attack by nitrogen-containing compounds such as hydrazines and primary amines. These reactions are fundamental in organic synthesis for the formation of new carbon-nitrogen bonds.
Reaction with Hydrazines:
The reaction of this compound with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) is expected to proceed via a condensation reaction to form a hydrazone. The initial step is the nucleophilic addition of the hydrazine to the ketone carbonyl group, forming a carbinolamine intermediate. This intermediate then dehydrates to yield the corresponding hydrazone.
The general reaction can be represented as: C₆H₉BrO₃ + R-NHNH₂ → C₆H₈BrN(NHR)O₂ + H₂O
The presence of the α-bromo substituent may also lead to subsequent intramolecular or intermolecular reactions, depending on the reaction conditions and the nature of the hydrazine used. For instance, the resulting hydrazone could potentially undergo cyclization.
Reaction with Amines:
Similarly, primary amines (R-NH₂) can react with the keto-carbonyl group of this compound to form an imine (Schiff base). The mechanism is analogous to hydrazone formation, involving the initial formation of a carbinolamine intermediate followed by dehydration.
Furthermore, the bromine atom at the α-position introduces another reactive site. Amines can also act as nucleophiles and displace the bromide ion via a nucleophilic substitution reaction (SN2). The outcome of the reaction—condensation at the carbonyl group versus substitution at the α-carbon—would likely be influenced by factors such as the steric hindrance of the amine, the reaction temperature, and the solvent used. It is plausible that both reactions could occur, potentially leading to a mixture of products or subsequent intramolecular reactions if a diamine is used.
| Nucleophile | Expected Primary Product | Reaction Type |
| Hydrazine | Hydrazone | Condensation |
| Phenylhydrazine | Phenylhydrazone | Condensation |
| Primary Amine | Imine (Schiff Base) | Condensation |
| Primary Amine | α-amino keto acid | Nucleophilic Substitution |
Due to the bifunctional nature of this compound, its reactions with nitrogen-containing nucleophiles can be complex, offering pathways to a variety of heterocyclic and substituted organic compounds.
3 Bromo 4 Methyl 2 Oxopentanoic Acid As a Versatile Synthetic Intermediate
Precursor for Advanced Organic Building Blocks and Fine Chemicals
3-Bromo-4-methyl-2-oxopentanoic acid serves as a highly functionalized and reactive precursor for the synthesis of a variety of advanced organic building blocks and fine chemicals. Its structure, featuring a carboxylic acid, a ketone, and a bromine atom at the alpha position to the ketone, allows for a diverse range of chemical transformations. The presence of these functionalities in a specific arrangement makes it a valuable starting material for creating more complex molecular architectures.
The reactivity of the α-bromo ketone moiety is particularly significant. The bromine atom can be readily displaced by a variety of nucleophiles in SN2 reactions, providing a straightforward route to introduce new functional groups at the C3 position. This versatility allows for the synthesis of a wide array of derivatives. For instance, reaction with amines can lead to the formation of α-amino ketones, which are important structural motifs in many biologically active compounds. Similarly, reaction with thiols can yield α-thio ketones, and reaction with alcohols or phenols can produce α-alkoxy or α-aryloxy ketones.
Furthermore, the carboxylic acid group can be converted into other functional groups such as esters, amides, or acid chlorides, further expanding the synthetic utility of the molecule. The esterification of this compound, for example, can be used to protect the carboxylic acid group while other transformations are carried out on the molecule, or to modify the solubility and reactivity of the compound.
The combination of the α-bromo ketone and the carboxylic acid functionalities also allows for intramolecular reactions to form cyclic compounds. For example, under appropriate conditions, the carboxylate could act as an internal nucleophile, leading to the formation of lactones.
Below is a table summarizing some of the potential transformations of this compound into various organic building blocks.
| Reagent | Reaction Type | Product Class |
| Alcohols (R'-OH) | Esterification | α-Bromo-β-keto esters |
| Amines (R'-NH2) | Nucleophilic Substitution | α-Amino-β-keto acids |
| Thiols (R'-SH) | Nucleophilic Substitution | α-Thio-β-keto acids |
| Sodium Azide (NaN3) | Nucleophilic Substitution | α-Azido-β-keto acids |
| Triphenylphosphine (PPh3) | Wittig-type Reactions | α,β-Unsaturated-γ-keto acids |
Utility in the Construction of Pharmaceutical Scaffolds and Bioactive Molecules
The structural motifs accessible from this compound are prevalent in many pharmaceutical scaffolds and bioactive molecules. The α-keto acid functionality is a key feature in several classes of drugs, and the ability to introduce diverse substituents at the α-position makes this compound a valuable starting point for medicinal chemistry programs.
One of the key applications of α-bromo ketones in pharmaceutical synthesis is in the preparation of substituted heterocyclic compounds, which form the core of many drugs. For example, the reaction of α-bromo ketones with thioamides or thioureas is a classic method for the synthesis of thiazole (B1198619) rings, a scaffold found in numerous antimicrobial, anti-inflammatory, and anticancer agents.
Furthermore, the α-amino ketones derived from this compound are precursors to a variety of bioactive molecules, including enzyme inhibitors and receptor agonists/antagonists. The introduction of specific amino acid side chains can lead to the development of peptidomimetics with improved pharmacokinetic properties.
The versatility of this building block allows for the systematic exploration of the chemical space around a particular pharmacophore. By varying the nucleophile used to displace the bromide and by modifying the carboxylic acid, a library of analogues can be synthesized and screened for biological activity. This approach is central to modern drug discovery and development.
| Bioactive Scaffold | Synthetic Approach from this compound | Therapeutic Area (Example) |
| Thiazoles | Reaction with thioamides/thioureas | Antimicrobial, Anti-inflammatory |
| Imidazoles | Reaction with amidines | Antifungal, Anticancer |
| Oxazoles | Reaction with amides | Various |
| α-Amino Ketones | Reaction with amines | Enzyme inhibitors |
Role in the Synthesis of Heterocyclic Compounds
As mentioned previously, this compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds due to the presence of the reactive α-bromo ketone functionality. The Hantzsch thiazole synthesis, for example, involves the condensation of an α-haloketone with a thioamide. In this context, this compound could react with various thioamides to produce 2,4-disubstituted thiazoles bearing a carboxylic acid at one of the positions.
Similarly, reaction with amidines can lead to the formation of substituted imidazoles. The imidazole (B134444) ring is a common feature in many pharmaceuticals, including proton pump inhibitors and antifungal agents. The reaction of this compound with an amidine would yield an imidazole derivative with a carboxylic acid side chain, which could be further functionalized.
The formation of oxazoles is also possible through the reaction of the α-bromo ketone with an amide. Oxazoles are another important class of heterocyclic compounds with a broad spectrum of biological activities.
Moreover, the α-bromo-β-keto acid moiety can participate in intramolecular cyclization reactions to form various heterocyclic systems. For example, reduction of the ketone followed by intramolecular cyclization could lead to the formation of substituted lactones.
| Heterocycle | Reagents | Key Reaction |
| Thiazole | Thioamide | Hantzsch Thiazole Synthesis |
| Imidazole | Amidine | Imidazole Synthesis |
| Oxazole | Amide | Robinson-Gabriel Synthesis |
| Pyrrole | β-enaminone | Paal-Knorr Pyrrole Synthesis (after conversion) |
Applications in Asymmetric Synthesis and Chiral Pool Strategies
This compound possesses a chiral center at the C3 position, making it a potentially valuable building block in asymmetric synthesis. The synthesis of enantiomerically pure pharmaceuticals is of paramount importance, as different enantiomers of a drug can have vastly different biological activities.
This compound can be used in chiral pool synthesis, where a readily available enantiomerically pure natural product is used as a starting material to synthesize a target molecule. If this compound can be obtained in an enantiomerically pure form, for instance, through enzymatic resolution or asymmetric synthesis, it can serve as a versatile chiral building block.
The stereocenter at the C3 position can be used to control the stereochemistry of subsequent reactions. For example, nucleophilic substitution at the C3 position often proceeds with inversion of configuration, allowing for the synthesis of products with a defined stereochemistry. Furthermore, the ketone at the C2 position can be stereoselectively reduced to an alcohol, introducing a second chiral center. The relative stereochemistry of these two centers can be controlled by the choice of reducing agent and reaction conditions.
The development of asymmetric methods to synthesize α-bromo ketones has been an active area of research. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the bromination reaction. The application of such methods to the synthesis of this compound would provide access to both enantiomers of this valuable chiral building block.
| Synthetic Strategy | Description | Potential Outcome |
| Chiral Pool Synthesis | Use of an enantiomerically pure starting material to introduce chirality. | Synthesis of enantiomerically pure target molecules. |
| Diastereoselective Reactions | The existing stereocenter directs the stereochemical outcome of subsequent reactions. | Control over the formation of new stereocenters. |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Enantioselective synthesis of derivatives. |
| Enzymatic Resolution | Separation of a racemic mixture into its constituent enantiomers using enzymes. | Access to both enantiomers of the starting material. |
Biochemical and Metabolic Research Significance of 3 Bromo 4 Methyl 2 Oxopentanoic Acid and Analogs
Investigation of Metabolic Pathways Involving Branched-Chain Alpha-Keto Acids
3-Bromo-4-methyl-2-oxopentanoic acid is a synthetic analog of naturally occurring branched-chain α-keto acids (BCKAs). Research involving this compound is deeply rooted in the study of branched-chain amino acid (BCAA) catabolism. In mammals, the essential amino acids leucine (B10760876), isoleucine, and valine are first converted into their respective BCKAs: α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV). nih.govnih.gov This initial, reversible step is catalyzed by branched-chain aminotransferases (BCATs). nih.govnih.gov
The subsequent step is the irreversible oxidative decarboxylation of these BCKAs, a rate-limiting reaction catalyzed by the mitochondrial inner membrane enzyme complex known as the branched-chain α-keto acid dehydrogenase complex (BCKDC). wikipedia.orgyoutube.com This reaction converts the BCKAs into their corresponding acyl-CoA derivatives, which then enter further metabolic pathways, including the citric acid cycle for energy production. wikipedia.orgnih.gov The BCKDC is a critical regulatory point in BCAA metabolism and is itself regulated by phosphorylation (inactivation) by the BCKDH kinase (BCKDK) and dephosphorylation (activation) by the phosphatase PPM1K. youtube.comjci.org
The introduction of a bromine atom in this compound makes it a valuable tool for probing the BCKDC enzyme complex. Researchers utilize such analogs to investigate the enzyme's substrate specificity, active site structure, and catalytic mechanism. By studying how the bromo-analog interacts with BCKDC—whether as a substrate, a competitive inhibitor, or an inactivator—scientists can gain insight into the normal metabolic flux of natural BCKAs. This is particularly relevant in studying metabolic disorders like Maple Syrup Urine Disease (MSUD), which is caused by a deficiency in the BCKDC complex, leading to a toxic buildup of BCAAs and BCKAs. nih.govyoutube.com
| Key Enzyme/Complex | Abbreviation | Function in BCAA Metabolism |
| Branched-Chain Aminotransferase | BCAT | Catalyzes the reversible transamination of BCAAs to form BCKAs. nih.govnih.gov |
| Branched-Chain α-Keto Acid Dehydrogenase Complex | BCKDC | Catalyzes the irreversible oxidative decarboxylation of BCKAs. wikipedia.orgyoutube.com |
| BCKDH Kinase | BCKDK | Inactivates the BCKDC complex via phosphorylation. youtube.comjci.org |
| Protein Phosphatase, Mitochondrial 1K | PPM1K | Activates the BCKDC complex via dephosphorylation. jci.org |
Research into Cellular Stress Responses (e.g., Endoplasmic Reticulum Stress)
The accumulation of metabolic intermediates, including BCKAs, can induce cellular stress. A key area of investigation is the endoplasmic reticulum (ER) stress response. The ER is a critical organelle for protein synthesis and folding. mdpi.com When unfolded or misfolded proteins accumulate in the ER lumen, a state known as ER stress, the cell activates the unfolded protein response (UPR). mdpi.comnih.gov The UPR is a signal transduction pathway that aims to restore proteostasis but can trigger apoptosis if the stress is prolonged or severe. nih.gov
Research on analogs like 4-methyl-2-oxopentanoic acid (α-ketoisocaproic acid), the parent compound of this compound, has shown that it can increase markers of ER stress. medchemexpress.com These markers include the phosphorylation of eukaryotic initiation factor 2α (eIF2α) and an increase in the transcription factor CHOP (C/EBP homologous protein). medchemexpress.com The study of this compound allows researchers to explore the structure-activity relationship of how BCKAs trigger ER stress, potentially by interfering with protein folding or cellular energy balance, which are crucial for ER function. nih.govmedchemexpress.com
| ER Stress Marker | Role in Unfolded Protein Response (UPR) |
| Phosphorylated eIF2α | Attenuates global protein synthesis to reduce the protein load on the ER. nih.govmedchemexpress.com |
| CHOP (C/EBP homologous protein) | A transcription factor that is upregulated during severe ER stress and can promote apoptosis. nih.govmedchemexpress.com |
Study of Neurotoxic and Metabotoxic Potential in Experimental Systems
Elevated levels of BCKAs are known to be toxic, a central feature of the pathophysiology of MSUD. nih.gov The accumulation of these keto acids in the brain can lead to severe neurological damage. Research using BCKA analogs investigates the mechanisms underlying this neurotoxicity. The parent compound, 4-methyl-2-oxopentanoic acid, has been shown to cause oxidative damage, which can lead to cognitive deficits in experimental models. medchemexpress.com
By using this compound, scientists can dissect the specific molecular interactions that lead to cellular damage. The compound can be used in neuronal cell cultures or other experimental systems to assess its impact on cell viability, mitochondrial function, and the generation of reactive oxygen species. This research helps to understand how the chemical properties of BCKAs contribute to their toxic effects on the central nervous system and other tissues, a condition described as "metabotoxicity."
Modulation of Key Signaling Pathways (e.g., mTOR, Autophagy) in Cellular Models
BCAAs and their metabolites are important signaling molecules that regulate key cellular pathways, including the mechanistic target of rapamycin (B549165) (mTOR) and autophagy. The mTOR signaling pathway, which exists as two distinct complexes (mTORC1 and mTORC2), is a central regulator of cell growth, proliferation, and metabolism. nih.govnih.gov Autophagy is a catabolic process where cells degrade and recycle their own components, which is crucial for cellular homeostasis.
Studies have demonstrated that 4-methyl-2-oxopentanoic acid can impair both mTOR and autophagy signaling. medchemexpress.com Specifically, it has been observed to increase the phosphorylation of mTOR while decreasing markers of autophagy, such as the conversion of LC3 protein and the degradation of p62. medchemexpress.com this compound serves as a chemical probe to further investigate how BCKAs modulate these pathways. This research is critical for understanding how metabolic dysregulation, such as that seen in insulin (B600854) resistance where BCAA metabolism is altered, can impact fundamental cellular processes controlled by mTOR and autophagy. nih.govmedchemexpress.com
| Signaling Pathway | Effect of 4-methyl-2-oxopentanoic acid |
| mTOR Signaling | Increases phosphorylation, suggesting pathway impairment. medchemexpress.com |
| Autophagy | Decreases markers (e.g., LC3 conversion, p62 degradation), indicating inhibition. medchemexpress.com |
Impact on Energy Metabolism in Research Models
The catabolism of BCKAs is intrinsically linked to cellular energy production. youtube.com After their conversion to acyl-CoA derivatives by the BCKDC, the carbon skeletons of leucine, isoleucine, and valine can be used to generate ATP through the citric acid cycle. wikipedia.orgnih.gov Furthermore, 4-methyl-2-oxopentanoic acid, a metabolite of leucine, is known to be involved in energy metabolism. medchemexpress.com
However, at high concentrations, this compound has also been identified as a metabolic inhibitor and an uncoupler of oxidative phosphorylation. medchemexpress.com This means it can disrupt the mitochondrial process of ATP synthesis. Researchers use this compound to study the precise mechanisms of this disruption. By examining its effects on mitochondrial respiration, membrane potential, and the activity of key enzymes in the citric acid cycle (like α-ketoglutarate dehydrogenase), scientists can clarify how the accumulation of BCKA analogs interferes with the cell's ability to produce energy. medchemexpress.com
Exploration of Potential as a Biomarker in Research Contexts
Circulating levels of BCAAs and BCKAs have emerged as strong biomarkers for various metabolic diseases, including insulin resistance, obesity, and nonalcoholic fatty liver disease (NAFLD). jci.org Some studies suggest that plasma BCKAs may be more sensitive indicators of NAFLD status than BCAAs themselves. jci.org This is potentially because the liver has high levels of BCKDC expression, making it a primary site for BCKA catabolism, whereas it has low activity of BCAT, the enzyme that produces BCKAs. jci.org
While this compound is a synthetic compound not found in the body, its use in research is relevant to the field of biomarker discovery. By studying how this analog interacts with metabolic enzymes and transporters, researchers can better understand the factors that control the levels of endogenous BCKAs in blood and tissues. This knowledge can aid in the development of more robust and sensitive assays for natural BCKAs or in identifying new, structurally related metabolites that could serve as even better biomarkers for metabolic diseases in a research context.
Enzymatic Transformations and Biocatalytic Applications
Substrate Specificity Studies of Dehydrogenases with Alpha-Keto Acid Analogs
Dehydrogenases are a class of enzymes that catalyze the oxidation of a substrate by transferring one or more hydrides (H⁻) to an acceptor, usually NAD⁺/NADP⁺ or a flavin coenzyme such as FAD or FMN. The substrate specificity of these enzymes is a critical factor in their application for biocatalytic synthesis. The branched-chain α-keto acid dehydrogenase (BCKDH) complex, for instance, is a key enzyme in the metabolism of branched-chain amino acids. wikipedia.orgalchetron.com While its primary substrates are α-ketoisovalerate, α-ketoisocaproate, and α-keto-β-methylvalerate, the enzyme exhibits a relatively broad substrate specificity. wikipedia.orgalchetron.comnih.gov
Studies on the BCKDH complex from various organisms, including Saccharomyces cerevisiae, have shown that it can also oxidize other α-keto acids. nih.gov The apparent Michaelis constants (Kₘ) for its primary substrates are in the millimolar range, indicating a moderate affinity. nih.gov For example, the BCKDH from Saccharomyces cerevisiae has Kₘ values of 21 mM for α-ketoisovalerate, 22 mM for α-ketoisocaproate, and 20 mM for α-keto-β-methylvalerate. nih.gov This suggests that the enzyme's active site can accommodate a degree of structural variation in the substrate's side chain. Given that 3-Bromo-4-methyl-2-oxopentanoic acid is a structural analog of these natural substrates, it is plausible that it could also serve as a substrate for BCKDH, although its affinity and turnover rate would need to be empirically determined. The presence of a bromine atom at the α-position could influence binding and catalysis, potentially making it a substrate or an inhibitor.
Table 1: Substrate Specificity of Dehydrogenases with Alpha-Keto Acid Analogs This table presents data for analogous compounds to infer the potential interaction of this compound with dehydrogenases.
| Enzyme | Substrate | Kₘ (mM) | Source Organism |
| Branched-chain α-keto acid dehydrogenase | α-Ketoisovalerate | 21 | Saccharomyces cerevisiae |
| Branched-chain α-keto acid dehydrogenase | α-Ketoisocaproate | 22 | Saccharomyces cerevisiae |
| Branched-chain α-keto acid dehydrogenase | α-Keto-β-methylvalerate | 20 | Saccharomyces cerevisiae |
| Branched-chain α-keto acid dehydrogenase | α-Keto-γ-methiolbutyrate | 13 | Saccharomyces cerevisiae |
| Branched-chain α-keto acid dehydrogenase | α-Ketobutyrate | 8 | Saccharomyces cerevisiae |
Biocatalytic Routes for Stereoselective Functionalization of Alpha-Keto Acids
The stereoselective functionalization of α-keto acids is a cornerstone of modern synthetic chemistry, enabling the production of chiral building blocks for pharmaceuticals and other bioactive molecules. Biocatalysis offers a powerful toolkit for achieving high stereoselectivity under mild reaction conditions. One of the most common biocatalytic transformations of α-keto acids is their reduction to the corresponding α-hydroxy acids.
The biocatalytic reduction of α-keto esters, which are closely related to α-keto acids, has been successfully demonstrated using whole-cell systems. For instance, the reduction of ethyl pyruvate (B1213749) and ethyl bromo pyruvate has been achieved with high enantiomeric purity. abap.co.in Specifically, the biotransformation of ethyl 3-bromo-2-oxopropanoate yields (S)-ethyl 3-bromo-2-hydroxypropanoate with a good enantiomeric excess of 91% and an isolated yield of 68%. abap.co.in This demonstrates the potential for microbial reductases to handle halogenated α-keto esters and produce chiral halohydrins, which are valuable synthetic intermediates.
Furthermore, the stereoselective reduction of α-halo ketones using recombinant carbonyl reductases has been extensively investigated. researchgate.netalmacgroup.com These enzymes can produce α-halo alcohols with high yields and stereoselectivity. researchgate.netalmacgroup.com This body of research strongly suggests that this compound would be a viable substrate for similar biocatalytic reductions, leading to the formation of chiral 3-bromo-2-hydroxy-4-methylpentanoic acid. The stereochemical outcome would be dependent on the specific enzyme used, with different reductases favoring the (R)- or (S)-enantiomer.
Table 2: Biocatalytic Reduction of Alpha-Keto Acid Analogs This table showcases the stereoselective reduction of compounds structurally similar to this compound, highlighting the potential for its biocatalytic functionalization.
| Substrate | Biocatalyst | Product | Enantiomeric Excess (%) | Yield (%) |
| Ethyl 3-bromo-2-oxopropanoate | Whole cells | (S)-Ethyl 3-bromo-2-hydroxypropanoate | 91 | 68 |
| α-Halo ketones | Recombinant carbonyl reductases | α-Halo alcohols | High | Good |
Investigation of Lipase-Mediated Reactions Involving Related Keto Esters
Lipases are another versatile class of enzymes in biocatalysis, primarily known for their ability to catalyze the hydrolysis and synthesis of esters. Their application extends to the kinetic resolution of racemic mixtures and the synthesis of structured lipids. nih.gov While direct lipase-mediated reactions with this compound have not been reported, studies on related branched-chain fatty acids and keto esters provide a strong basis for predicting its behavior.
Lipases are known to effectively catalyze the resolution of branched-chain fatty acids through esterification, hydrolysis, or transesterification reactions. tno.nl Remarkably, high stereoselectivity is often observed even when the chiral center is distant from the carboxylic acid group. tno.nl This suggests that lipases could be employed for the kinetic resolution of racemic this compound or its esters. The enzyme would selectively catalyze the esterification or hydrolysis of one enantiomer, allowing for the separation of the two.
Furthermore, lipase-catalyzed chemoselective ester hydrolysis has been demonstrated for the synthesis of unsymmetric biphenyl (B1667301) esters, showcasing the enzyme's ability to differentiate between multiple ester groups within a single molecule. nih.gov This high degree of chemoselectivity could be advantageous in reactions involving derivatives of this compound. The enzymatic synthesis of esterified flavors is a significant industrial application of lipases, highlighting their utility in producing a wide range of esters under mild, environmentally friendly conditions. nih.gov
Table 3: Lipase-Mediated Reactions of Structurally Related Compounds This table provides examples of lipase-catalyzed reactions on branched-chain and keto-ester compounds, suggesting potential biocatalytic applications for this compound.
| Reaction Type | Substrate Class | Enzyme | Key Finding |
| Kinetic Resolution | Branched-chain fatty acids | Lipases | High stereoselectivity in esterification and hydrolysis |
| Chemoselective Hydrolysis | Biphenyl esters | Lipases | Selective cleavage of specific ester groups |
| Ester Synthesis | Various alcohols and acids | Lipases | Efficient production of esterified flavors |
Advanced Analytical and Spectroscopic Characterization Techniques in Research
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation and Conformation Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By providing information about the chemical environment, connectivity, and spatial arrangement of atoms, NMR is crucial for the structural elucidation of 3-Bromo-4-methyl-2-oxopentanoic acid.
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected proton signals would be:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | 10-13 | Singlet (broad) | 1H |
| -CH(Br)- | 4.0-5.0 | Doublet | 1H |
| -CH(CH₃)₂ | 2.5-3.5 | Multiplet (septet) | 1H |
| -CH(CH₃)₂ | 1.0-1.5 | Doublet | 6H |
Note: These are estimated values and can be influenced by the solvent and other experimental conditions.
¹³C NMR Spectroscopy provides information about the number of different types of carbon atoms and their chemical environment. The anticipated chemical shifts for the carbon atoms in this compound are:
| Carbon | Expected Chemical Shift (ppm) |
| -C=O (keto) | 190-200 |
| -COOH | 170-180 |
| -C(Br)- | 50-60 |
| -CH(CH₃)₂ | 30-40 |
| -CH(CH₃)₂ | 15-25 |
Note: These are estimated values.
2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and carbons, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, aiding in conformational analysis.
Mass Spectrometry (LC-MS, GC-MS, HRMS) for Molecular Mass Determination, Fragmentation Analysis, and Impurity Profiling
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate molecular mass of this compound (C₆H₉BrO₃), which has a monoisotopic mass of 207.9738 g/mol . This high-resolution measurement allows for the unambiguous determination of the elemental composition.
Fragmentation Analysis through techniques like tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Expected fragmentation pathways for this compound could include:
Loss of the carboxylic acid group (-COOH)
Loss of bromine (-Br)
Cleavage of the carbon-carbon bonds adjacent to the carbonyl groups.
The analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound.
Coupling with Chromatographic Methods (LC-MS and GC-MS) allows for the separation of this compound from any impurities present in a sample before mass analysis. This is crucial for impurity profiling, where the identity and quantity of minor components in a sample are determined.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (carboxylic acid) | 2500-3300 (broad) |
| C=O stretch (keto) | 1700-1725 |
| C=O stretch (carboxylic acid) | 1680-1710 |
| C-Br stretch | 500-600 |
| C-H stretch (alkane) | 2850-3000 |
The presence and position of these bands would provide strong evidence for the proposed structure.
Electronic Spectroscopy (UV-Visible) for Chromophore Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores (light-absorbing groups). The carbonyl groups (keto and carboxylic acid) in this compound act as chromophores. The compound is expected to exhibit a weak n → π* transition at a wavelength above 200 nm, characteristic of carbonyl compounds. The exact wavelength and intensity of the absorption would be determined experimentally.
Chromatographic Methods (HPLC, GC) for Purity Assessment, Separation, and Quantification
Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and quantifying its amount.
High-Performance Liquid Chromatography (HPLC) would be a suitable method for the analysis of this compound due to its polarity and thermal lability. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water (with an acid modifier like formic acid to suppress ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be developed. A UV detector would be used for detection, and the purity would be determined by the percentage of the area of the main peak relative to the total area of all peaks.
Gas Chromatography (GC) could also be used, but would likely require derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl or ethyl ester) to prevent thermal decomposition in the injector and column. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection.
These chromatographic methods are crucial for quality control, ensuring the compound meets a certain purity standard before its use in further research or applications.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, oxygen, and in this case, bromine) in a compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula (C₆H₉BrO₃).
Theoretical Elemental Composition for C₆H₉BrO₃:
Carbon (C): 34.47%
Hydrogen (H): 4.34%
Bromine (Br): 38.23%
Oxygen (O): 22.96%
A close correlation between the experimental and theoretical values provides strong evidence for the correctness of the empirical and, subsequently, the molecular formula.
Computational Chemistry and Theoretical Studies on 3 Bromo 4 Methyl 2 Oxopentanoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT studies)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and three-dimensional shape of 3-Bromo-4-methyl-2-oxopentanoic acid. DFT is a computational method that models the electron density of a molecule to determine its energy and other properties, offering a balance between accuracy and computational cost.
These calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. For this compound, DFT would be used to optimize the molecule's geometry to its lowest energy state. This reveals the most stable arrangement of its atoms. Furthermore, DFT calculations provide information on electronic properties like the distribution of electron density, molecular electrostatic potential (MEP), and the energies of molecular orbitals. The MEP map, for instance, can identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).
While specific DFT studies exclusively focused on this compound are not extensively available in published literature, the principles are well-established from studies on related α-keto acids and halogenated compounds. For example, DFT calculations on other α-keto acids have been used to define their binding modes within enzyme active sites. nih.gov Public chemical databases provide computed properties for this compound, which are derived from such theoretical models.
Table 1: Computed Molecular Properties for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉BrO₃ |
| Molecular Weight | 209.04 g/mol |
| XLogP3-AA (LogP) | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 54.4 Ų |
| Heavy Atom Count | 10 |
Data sourced from PubChem CID 13234653. These values are computationally predicted.
Prediction of Reactivity and Reaction Mechanisms (e.g., Frontier Molecular Orbital Theory, Transition State Analysis)
The reactivity of a molecule can be effectively predicted using computational methods like Frontier Molecular Orbital (FMO) theory. FMO theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons (electrophile). libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the locations of the HOMO and LUMO densities would indicate the likely sites for nucleophilic and electrophilic attack, respectively. For instance, in a substitution reaction, the lone pair of a nucleophile would interact with the LUMO of the α-keto acid, which is often centered on the C-Br antibonding orbital (σ*), facilitating the reaction. cureffi.org
Transition State Analysis is another powerful computational tool used to study reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of this transition state determine the activation energy and, consequently, the reaction rate. For reactions involving this compound, such as its potential role in inhibiting enzymes through covalent modification, calculating the transition state for the bond-forming step between the molecule and an amino acid residue (like cysteine) would provide critical mechanistic insights. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of molecular motion, conformational changes, and intermolecular interactions.
For a flexible molecule like this compound, which has several rotatable single bonds, conformational analysis is key to understanding its behavior. MD simulations can explore the potential energy surface to identify the most stable conformers (low-energy shapes) and the energy barriers between them. nih.gov The presence of a bulky bromine atom and an isopropyl group influences the conformational preferences around the C3-C4 bond. Studies on similar α-haloketones have shown that dipolar interactions and steric hindrance play significant roles in determining the most stable conformations. nih.gov
MD simulations are also invaluable for studying how this compound interacts with its environment, such as solvent molecules or biological macromolecules. By simulating the molecule in a box of water, for example, one can analyze the formation and dynamics of hydrogen bonds between the carboxylic acid and keto groups with surrounding water molecules. These simulations provide detailed information on solvation, which is crucial for understanding both reactivity and biological activity.
In Silico Modeling of Biological Target Interactions (e.g., Enzyme Binding, Protein Tyrosine Phosphatase 1B)
In silico modeling, particularly molecular docking and MD simulations, is a cornerstone of modern drug discovery and is used to predict how a small molecule like this compound might interact with a biological target. Protein Tyrosine Phosphatase 1B (PTP1B) is a well-validated therapeutic target for type 2 diabetes and obesity, making it a subject of intense inhibitor design efforts. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. mdpi.com A docking simulation of this compound with PTP1B would place the molecule into the enzyme's binding pocket and score the resulting poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. The PTP1B active site contains key amino acid residues, such as Cys215 and Arg221, which are crucial for binding and catalysis. nih.gov Docking studies would aim to predict whether the carboxylate group of the acid could form favorable interactions with positively charged residues like arginine, and whether the rest of the molecule fits snugly into the active site. nih.gov
Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex. mdpi.com By simulating the complex over several nanoseconds or longer, researchers can observe whether the initial binding pose is maintained and analyze the dynamics of the key interactions. researchgate.net These simulations can reveal how the inhibitor might induce conformational changes in the enzyme and provide a more accurate estimate of the binding free energy, offering a powerful computational tool to evaluate this compound as a potential PTP1B inhibitor.
Derivatization Strategies for Enhanced Research Applications of 3 Bromo 4 Methyl 2 Oxopentanoic Acid
Formation of Oxime Ethers for Improved Detection and Stability in Analytical Research
The quantitative analysis of α-keto acids like 3-Bromo-4-methyl-2-oxopentanoic acid in biological or chemical matrices can be challenging due to their polarity and potential instability. The α-carbonyl group, in particular, can be susceptible to nucleophilic attack, such as hydration, which can complicate analyses. nih.govnih.gov Derivatization of the keto group into an oxime ether is a widely adopted strategy to overcome these limitations, enhancing both the stability and volatility of the analyte for chromatographic analysis.
This reaction involves treating the α-keto acid with an alkoxyamine, such as hydroxylamine (B1172632) or methoxyamine, in a suitable solvent. The resulting oxime derivative is less polar and more thermally stable than the parent acid. This modification is particularly advantageous for gas chromatography (GC) applications, often coupled with mass spectrometry (MS) for detection. For instance, α-keto acids are commonly analyzed as their oxime-trimethylsilylated (oxime-TMS) derivatives, where the carboxylic acid group is also silylated. mssm.edunih.gov This dual derivatization significantly improves chromatographic peak shape and allows for sensitive detection and quantification. mssm.edu
Beyond GC-MS, other derivatization agents can be used to tag the α-keto acid with a chromophore or fluorophore for analysis by High-Performance Liquid Chromatography (HPLC). Reagents such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) react with the α-keto group to form highly fluorescent quinoxalinone derivatives, enabling sensitive detection in complex samples. rsc.org This approach allows for the quantification of α-keto acids at very low concentrations, with limits of detection often in the nanomolar range. rsc.org The stability of these derivatives under analytical conditions ensures reproducible and accurate measurements, which is crucial for metabolic profiling and other research areas where precise quantification is required.
Table 1: Common Derivatization Reagents for α-Keto Acid Analysis
| Derivatization Reagent | Functional Group Targeted | Analytical Technique | Benefit |
|---|---|---|---|
| Hydroxylamine/Alkoxyamines | Keto Group | GC-MS | Increased volatility and thermal stability |
| Trimethylsilylating agents (e.g., BSA) | Carboxyl Group | GC-MS | Increased volatility, improved peak shape |
| 1,2-diamino-4,5-methylenedioxybenzene (DMB) | Keto Group | HPLC-Fluorescence | High sensitivity, fluorescent tag |
| o-Phenylenediamine (OPD) | Keto Group | LC-MS | Stable derivative for sensitive mass detection |
Esterification and Amidation for Spectroscopic Characterization and Synthetic Utility
Converting the carboxylic acid moiety of this compound into esters or amides is a fundamental strategy for both spectroscopic analysis and synthetic applications. These derivatives often have distinct physical properties, such as improved solubility in organic solvents, and can exhibit characteristic spectroscopic signals that aid in structural confirmation.
Esterification , the reaction of the carboxylic acid with an alcohol under acidic conditions, yields the corresponding ester. This modification alters the chemical environment of nearby protons and carbons, leading to predictable shifts in Nuclear Magnetic Resonance (NMR) spectra. In ¹H NMR, protons on the carbon alpha to the newly formed ester carbonyl typically resonate in the range of 2.0-3.0 ppm. libretexts.org Protons on the carbon attached to the ester oxygen (from the alcohol) characteristically appear further downfield, between 3.5 and 4.5 ppm. libretexts.orgorgchemboulder.com
In Infrared (IR) spectroscopy, the prominent C=O stretching vibration of the carboxylic acid is replaced by a characteristic ester C=O stretch, typically found in the 1735-1750 cm⁻¹ region. libretexts.orgorgchemboulder.com Additionally, strong C-O single bond stretching absorptions appear in the 1000-1300 cm⁻¹ range. orgchemboulder.com These distinct spectral features are invaluable for confirming the success of the derivatization reaction.
Amidation , the formation of an amide via reaction with an amine, similarly provides a stable derivative with unique spectroscopic signatures. The amide C=O stretching frequency in IR spectra, known as the Amide I band, is typically observed around 1650 cm⁻¹. libretexts.org
From a synthetic standpoint, these derivatives serve as versatile intermediates. For example, α-bromo esters can be used in various carbon-carbon bond-forming reactions. A notable application for related compounds is the Kowalski ester homologation, a reaction that transforms an ester into its next higher homolog. This process involves the formation of an α-bromo α-keto dianion, which then rearranges. organic-chemistry.orgacs.org This demonstrates the synthetic potential unlocked by converting the acid to an ester, enabling access to more complex molecular architectures.
Table 2: Expected Spectroscopic Shifts for Derivatives of this compound
| Derivative Type | Spectroscopic Method | Key Signal | Expected Chemical Shift / Wavenumber |
|---|---|---|---|
| Ester | ¹H NMR | Protons α to C=O | ~2.0 - 3.0 ppm |
| Ester | ¹H NMR | Protons on O-CH₂-R | ~3.5 - 4.5 ppm |
| Ester | ¹³C NMR | Carbonyl Carbon (C=O) | ~160 - 180 ppm |
| Ester | IR | Carbonyl Stretch (C=O) | ~1735 - 1750 cm⁻¹ |
| Amide | ¹³C NMR | Carbonyl Carbon (C=O) | ~160 - 180 ppm |
Isotopic Labeling Strategies for Metabolic and Mechanistic Tracer Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules or to elucidate reaction mechanisms. wikipedia.org By replacing one or more atoms in this compound with a heavier, stable isotope (e.g., ¹³C or ²H/deuterium), the compound becomes a tracer that can be distinguished from its naturally abundant counterparts by mass spectrometry (MS) or NMR spectroscopy. nih.govacs.org
This strategy is particularly relevant given the structural similarity of this compound to natural branched-chain α-keto acids like α-ketoisovalerate (the keto acid of valine). These natural keto acids are well-established precursors for the biosynthesis of amino acids. nih.gov Researchers have developed robust protocols for synthesizing isotopically labeled versions of these precursors to study protein structure and dynamics by NMR. unl.pt For example, providing bacteria with specifically ¹³C-labeled α-ketoisovalerate during protein expression results in the incorporation of ¹³C into the methyl groups of valine and leucine (B10760876) residues. nih.govunl.pt
These ¹³C-labeled methyl groups serve as sensitive NMR probes for monitoring protein folding, dynamics, and interactions, even in very large and complex protein systems. nih.gov Similarly, deuteration (²H labeling) of the precursor, often in combination with producing the protein in deuterated media (D₂O), is a critical strategy to reduce the complexity and line broadening in the ¹H NMR spectra of large proteins, thereby enhancing spectral resolution and sensitivity. nih.govpeakproteins.comutoronto.ca
By analogy, a synthesized, isotopically labeled version of this compound could be used as a metabolic probe. If introduced into a biological system, its path could be followed to identify enzymes that act upon it and to characterize its downstream metabolites. In mechanistic studies, the position of the isotope label in the product of a reaction can provide definitive information about bond-breaking and bond-forming steps. nih.gov For example, a deuterium (B1214612) label could be used to determine if a specific C-H bond is broken in the rate-determining step of a reaction, a phenomenon known as a kinetic isotope effect.
Table 3: Isotopes Commonly Used in Labeling Studies
| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Detection Method | Application in Tracer Studies |
|---|---|---|---|---|
| ¹²C | ~98.9% | 0 | MS | Baseline (unlabeled) |
| ¹³C | ~1.1% | 1/2 | MS, NMR | Metabolic flux analysis, structural NMR |
| ¹H | ~99.98% | 1/2 | NMR | Baseline (unlabeled) |
Compound Name Reference Table
| Compound Name |
|---|
| This compound |
| α-ketoisovalerate |
| α-ketobutyric acid |
| valine |
| leucine |
| isoleucine |
| 1,2-diamino-4,5-methylenedioxybenzene (DMB) |
| o-Phenylenediamine (OPD) |
Stereochemistry and Asymmetric Synthesis of 3 Bromo 4 Methyl 2 Oxopentanoic Acid
Identification and Separation of Enantiomers (e.g., Chiral HPLC)
The separation of enantiomers from a racemic mixture is a critical step in stereochemical studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. mdpi.commdpi.com The principle behind chiral HPLC is the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times and thus their separation. sigmaaldrich.com
For acidic compounds like 3-Bromo-4-methyl-2-oxopentanoic acid, various types of CSPs can be employed. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are known for their broad applicability in separating a wide range of chiral molecules, including carboxylic acids. researchgate.net The separation mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are sensitive to the three-dimensional structure of the enantiomers.
Another approach involves the use of diastereomeric derivatization. In this method, the enantiomers of the carboxylic acid are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated using standard, non-chiral chromatography techniques. mdpi.com
While these are established methods for the separation of chiral acids, a specific, validated HPLC method for the enantiomeric resolution of this compound has not been detailed in the available scientific literature. The development of such a method would require screening different chiral stationary phases and optimizing mobile phase conditions to achieve adequate separation.
Table 1: General Parameters for Chiral HPLC Method Development
| Parameter | Considerations for this compound |
| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose, amylose derivatives), Pirkle-type, macrocyclic antibiotic-based |
| Mobile Phase | Normal phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile (B52724)/water with acidic modifier) |
| Additives | Acidic (e.g., trifluoroacetic acid) or basic modifiers to control ionization and improve peak shape |
| Detection | UV detection, as the oxo- and carboxylic acid groups provide chromophores |
Stereoselective Synthesis Approaches for Enantiomerically Pure this compound
The synthesis of enantiomerically pure compounds can be achieved through two main strategies: the resolution of a racemic mixture or asymmetric synthesis. Asymmetric synthesis aims to create a specific enantiomer directly. For α-brominated carboxylic acids, several stereoselective approaches can be considered.
One common method is the diastereoselective bromination of a substrate containing a chiral auxiliary. The chiral auxiliary directs the bromine atom to a specific face of the molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched α-bromo acid.
Alternatively, enantioselective catalysis can be employed. This involves the use of a chiral catalyst to control the stereochemical outcome of the bromination reaction. While powerful, the development of a highly selective catalyst for a specific substrate can be challenging.
Investigation of Chiral Inversion Phenomena in Related Brominated Carboxylic Acids
Chiral inversion is a process where one enantiomer of a chiral compound converts into its opposite enantiomer. This phenomenon is of particular importance in pharmacology, as it can alter the biological activity of a drug. For α-halo carboxylic acids, chiral inversion can occur under certain conditions, often involving the formation of an enolate intermediate which is achiral. The subsequent protonation of this intermediate can lead to the formation of either enantiomer.
The propensity for chiral inversion depends on several factors, including the stability of the stereocenter, the solvent, pH, and temperature. For α-bromo ketones and carboxylic acids, the presence of the electron-withdrawing carbonyl and carboxyl groups can facilitate the removal of the α-proton, making enolization and potential racemization more likely under basic conditions.
Specific studies on the chiral inversion of this compound have not been reported. Investigating the stereochemical stability of this compound under various conditions would be essential to understand its behavior in different environments.
Impact of Enantiopurity on Biological Activity and Mechanistic Studies
The enantiopurity of a chiral compound is often critical for its biological activity. This is because biological systems, such as enzymes and receptors, are themselves chiral and can exhibit a high degree of stereoselectivity. As a result, the two enantiomers of a chiral molecule can have significantly different pharmacological and toxicological profiles. nih.govresearchgate.net
One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or even cause undesirable side effects (the distomer). nih.gov For example, in studies of the related compound 3-Br-acivicin, a significant difference in antimalarial activity was observed between its isomers, with the natural isomers being the most potent. nih.gov
In mechanistic studies, using enantiomerically pure compounds is crucial to correctly attribute the observed effects to a specific stereoisomer. This allows for a more precise understanding of the structure-activity relationship and the molecular interactions with biological targets.
Currently, there is no available data in the scientific literature regarding the biological activity or mechanistic studies of the individual enantiomers of this compound. Such studies would be contingent on the successful separation of the enantiomers or their stereoselective synthesis.
Future Research Directions and Emerging Applications
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research concerning 3-Bromo-4-methyl-2-oxopentanoic acid is expected to focus on novel and sustainable synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources.
Current synthetic approaches to α-keto acids and their halogenated derivatives often rely on multi-step processes that may involve hazardous reagents and generate significant waste. mdpi.comorganic-chemistry.org Future investigations will likely explore greener alternatives. One promising avenue is the use of biocatalysis, employing enzymes or whole-cell systems to perform specific transformations with high selectivity and under mild conditions. For instance, the enzymatic oxidation of a suitable precursor, such as a 3-bromo-4-methyl-2-hydroxypentanoic acid derivative, could offer a direct and atom-economical route to the target compound.
Furthermore, the exploration of flow chemistry presents another exciting frontier. Continuous flow synthesis can offer improved safety, scalability, and efficiency compared to traditional batch processes. nih.gov A continuous flow process for the synthesis of α-halo ketones has been described, highlighting the potential for safer handling of reactive intermediates. nih.gov Adapting such methodologies to the synthesis of this compound could lead to more sustainable and scalable production.
Additionally, research into catalytic methods using earth-abundant metals or organocatalysts for the bromination of 4-methyl-2-oxopentanoic acid could provide more sustainable alternatives to traditional brominating agents. researchgate.net The development of protocols that utilize non-hazardous brominating agents, such as the bromide/bromate couple, is also an area of active investigation. researchgate.net
Table 1: Comparison of Potential Synthetic Approaches
| Synthetic Approach | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identification and engineering of suitable enzymes. |
| Flow Chemistry | Improved safety, scalability, and process control. | Development of continuous flow reactors and optimization of reaction parameters. |
| Green Catalysis | Use of earth-abundant metals, reduced environmental impact. | Design of novel catalysts for selective bromination. |
| Alternative Brominating Agents | Reduced hazards and environmental impact. | Exploration of reagents like bromide/bromate couples. researchgate.net |
Design and Synthesis of Derivatives with Targeted Biological Activities
The structural motif of an α-bromo-α-keto acid suggests the potential for diverse biological activities. The electrophilic nature of the carbon bearing the bromine atom and the carbonyl group makes this compound a candidate for covalent modification of biological macromolecules, such as enzymes.
Future research will likely focus on the rational design and synthesis of derivatives of this compound to target specific biological pathways or enzymes implicated in disease. For instance, α-keto acids are known to be involved in various metabolic processes, and their derivatives could be designed as inhibitors of key enzymes. The parent compound, 4-methyl-2-oxopentanoic acid, is a metabolite of leucine (B10760876) and is involved in energy metabolism. libretexts.org Derivatives of this compound could be synthesized to modulate these pathways.
The synthesis of ester and amide derivatives of the carboxylic acid moiety could be explored to enhance cell permeability and bioavailability. Furthermore, the bromine atom can serve as a handle for further chemical modifications, allowing for the introduction of various functional groups to probe structure-activity relationships. For example, α-bromoketones are precursors for the synthesis of thiazoles, a class of heterocycles with a broad spectrum of biological activities. scirp.org
Advanced Mechanistic Studies of its Chemical and Biochemical Transformations
A thorough understanding of the reaction mechanisms of this compound is crucial for its effective application in synthesis and for predicting its biochemical fate. Future research is expected to employ advanced computational and experimental techniques to elucidate the mechanisms of its key transformations.
The acid-catalyzed halogenation of ketones is known to proceed through an enol intermediate. libretexts.orglibretexts.org Detailed kinetic and isotopic labeling studies could provide deeper insights into the specific mechanism of bromination of 4-methyl-2-oxopentanoic acid to form the title compound. Understanding the factors that control the regioselectivity of bromination will be important for optimizing its synthesis.
Furthermore, the reactivity of the α-bromo-α-keto acid moiety with various nucleophiles warrants detailed mechanistic investigation. This includes reactions with biological nucleophiles such as the thiol groups of cysteine residues in proteins. Such studies are essential for understanding its potential as a covalent inhibitor and for assessing its toxicological profile. Advanced techniques like online IR monitoring and principal component analysis have been used to study the mechanism of formation of β-ketoamides from related compounds and could be applied here. researchgate.net
Development of Advanced Analytical Methods for Detection in Complex Biological Matrices
To study the metabolism, pharmacokinetics, and biological effects of this compound and its derivatives, sensitive and selective analytical methods for their detection in complex biological matrices such as blood, urine, and tissues are required.
Future research will likely focus on the development of advanced analytical techniques based on liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). These methods offer high sensitivity and specificity, allowing for the quantification of low concentrations of the analyte and its metabolites. The development of specific sample preparation techniques to extract and concentrate the compound from biological samples will be a critical aspect of this research.
Moreover, the use of derivatization agents to enhance the volatility or ionization efficiency of the analyte can further improve the sensitivity of these methods. The inherent reactivity of the α-keto acid and the presence of a halogen atom can be exploited for the design of specific derivatization strategies.
Application in Specialized Chemical Catalysis and Materials Science Research
The unique chemical structure of this compound suggests potential applications in specialized areas of chemical catalysis and materials science.
In catalysis, α-bromo ketones are valuable precursors in asymmetric synthesis. researchgate.net The development of catalytic systems that can utilize this compound or its derivatives as chiral building blocks or in asymmetric transformations is a promising area of research. For example, palladium-catalyzed reactions involving α,β-unsaturated ketones have been used to synthesize medium-to-large sized lactams, and similar strategies could be explored. acs.org
In materials science, the incorporation of functional monomers containing α-keto acid or α-bromo ketone moieties into polymers can lead to materials with tunable properties and functionalities. For instance, polymer-supported α-acylamino ketones have been prepared and used in the synthesis of imidazoles. nih.gov The carboxylic acid and the reactive carbon-bromine bond in this compound could be utilized for the synthesis of novel polymers or for the modification of existing polymer surfaces. The development of clean synthesis methods using polymer-supported reagents for α-bromo ketones also opens up possibilities for their use in materials applications. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
